Cas no 1955548-81-8 (5-bromo-1,2-thiazol-4-amine)

5-bromo-1,2-thiazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Isothiazolamine, 5-bromo-
- 5-Bromo-1,2-thiazol-4-amine
- 5-bromo-1,2-thiazol-4-amine
-
- MDL: MFCD30180429
- インチ: 1S/C3H3BrN2S/c4-3-2(5)1-6-7-3/h1H,5H2
- InChIKey: VDOXKDHLPHCPIJ-UHFFFAOYSA-N
- ほほえんだ: S1C(Br)=C(N)C=N1
じっけんとくせい
- 密度みつど: 2.0±0.1 g/cm3
- ふってん: 138.8±33.0 °C at 760 mmHg
- フラッシュポイント: 37.8±25.4 °C
- じょうきあつ: 6.6±0.3 mmHg at 25°C
5-bromo-1,2-thiazol-4-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-bromo-1,2-thiazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1085500-1g |
5-Bromoisothiazol-4-amine |
1955548-81-8 | 95% | 1g |
$755.0 | 2024-07-28 | |
Enamine | EN300-269229-5.0g |
5-bromo-1,2-thiazol-4-amine |
1955548-81-8 | 95.0% | 5.0g |
$7178.0 | 2025-03-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01013652-1g |
5-Bromoisothiazol-4-amine |
1955548-81-8 | 95% | 1g |
¥5180.0 | 2024-04-18 | |
Enamine | EN300-269229-10.0g |
5-bromo-1,2-thiazol-4-amine |
1955548-81-8 | 95.0% | 10.0g |
$10643.0 | 2025-03-20 | |
Enamine | EN300-269229-1.0g |
5-bromo-1,2-thiazol-4-amine |
1955548-81-8 | 95.0% | 1.0g |
$2475.0 | 2025-03-20 | |
Enamine | EN300-269229-1g |
5-bromo-1,2-thiazol-4-amine |
1955548-81-8 | 1g |
$2496.0 | 2023-09-11 | ||
1PlusChem | 1P01B2VU-500mg |
5-bromo-1,2-thiazol-4-amine |
1955548-81-8 | 95% | 500mg |
$2469.00 | 2023-12-19 | |
Aaron | AR01B346-10g |
5-bromo-1,2-thiazol-4-amine |
1955548-81-8 | 95% | 10g |
$14782.00 | 2023-12-15 | |
Aaron | AR01B346-250mg |
5-bromo-1,2-thiazol-4-amine |
1955548-81-8 | 95% | 250mg |
$1725.00 | 2023-12-15 | |
Aaron | AR01B346-100mg |
5-bromo-1,2-thiazol-4-amine |
1955548-81-8 | 95% | 100mg |
$1207.00 | 2025-02-17 |
5-bromo-1,2-thiazol-4-amine 関連文献
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
5-bromo-1,2-thiazol-4-amineに関する追加情報
Professional Introduction to 5-bromo-1,2-thiazol-4-amine (CAS No. 1955548-81-8)
5-bromo-1,2-thiazol-4-amine, with the chemical identifier CAS No. 1955548-81-8, is a significant compound in the field of pharmaceutical and biochemical research. This heterocyclic amine derivative has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The compound's unique structural properties, characterized by a brominated thiazole core, make it a valuable scaffold for synthesizing novel bioactive molecules.
The thiazole ring, a prominent feature of 5-bromo-1,2-thiazol-4-amine, is known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their potential in treating various diseases, including infectious disorders, inflammatory conditions, and even certain types of cancer. The presence of a bromine atom at the 5-position and an amine group at the 4-position further enhances its reactivity and functionalization possibilities, making it an attractive building block for medicinal chemists.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymatic pathways involved in disease progression. 5-bromo-1,2-thiazol-4-amine has emerged as a key intermediate in the synthesis of such inhibitors. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has been exploited to design molecules with high affinity and selectivity. For instance, studies have demonstrated its utility in developing kinase inhibitors, which play a crucial role in cancer therapy.
The bromine substituent on the thiazole ring not only enhances the compound's lipophilicity but also facilitates further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery. Additionally, the amine group can be readily functionalized into amides, sulfonamides, or other pharmacophores, expanding the compound's potential applications in medicinal chemistry.
Recent advancements in computational chemistry have further highlighted the importance of 5-bromo-1,2-thiazol-4-amine as a lead compound. Molecular docking studies have shown that it can effectively bind to various protein targets, including those involved in metabolic disorders and neurodegenerative diseases. These findings have prompted researchers to explore its derivatives as potential therapeutic agents. For example, modifications at the 2-position of the thiazole ring have led to compounds with enhanced binding affinity to certain enzymes.
The synthesis of 5-bromo-1,2-thiazol-4-amine involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as bromothiazole and ammonia derivatives, the compound can be synthesized through nucleophilic substitution and condensation reactions. The optimization of these synthetic routes has been a focus of several research groups aiming to improve yield and purity for both academic and industrial applications.
In conclusion, 5-bromo-1,2-thiazol-4-amine (CAS No. 1955548-81-8) represents a promising candidate in the realm of drug discovery and biochemical research. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new biological functions and synthetic methodologies, the significance of this compound is expected to grow further.
1955548-81-8 (5-bromo-1,2-thiazol-4-amine) 関連製品
- 1256629-14-7((R)-a-Amino-2-naphthalenebutanoic acid)
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 2224305-75-1(N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide)
- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)
- 42291-11-2(2-phenyl-1-(thiophen-2-yl)ethan-1-amine)
- 2227810-92-4((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 1331643-21-0(1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6)
- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)




